Docos-21-ynoic Acid
Description
Structure
2D Structure
Properties
CAS No. |
93645-43-3 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docos-21-ynoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h1H,3-21H2,(H,23,24) |
InChI Key |
YDSLDKXEEPDOMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Acetylenic Fatty Acids
Bioprospecting for Novel Sources of Acetylenic Fatty Acids (e.g., Porcelia macrocarpa seeds)
While specific reports on the natural occurrence of Docos-21-ynoic acid are limited, the seeds of Porcelia macrocarpa (Annonaceae) serve as a notable example of a plant source rich in various acetylenic fatty acid derivatives. Research on Porcelia macrocarpa has led to the isolation and characterization of several acetylenic compounds. For instance, docos-13-yn-21-enoic acid (compound 1), a C22 fatty acid featuring both a triple bond at C-13 and a double bond at C-21, has been successfully isolated from P. macrocarpa seeds. scielo.brresearchgate.net This demonstrates the potential of bioprospecting in such botanical sources for novel acetylenic fatty acids, even if the exact this compound has not been specifically reported from this source. The extraction typically involves initial solvent extraction (e.g., n-hexane) of dried and powdered plant material. researchgate.net
Advanced Chromatographic Techniques for Isolation and Purification
The isolation and purification of acetylenic fatty acids from complex natural extracts necessitate the use of advanced chromatographic techniques. These methods leverage differences in polarity, size, and specific chemical interactions to separate target compounds from other matrix components.
Column chromatography is a foundational technique in the initial fractionation of crude extracts. For acetylenic fatty acids, this often involves silica (B1680970) gel column chromatography, where compounds are separated based on their polarity. Extracts from Porcelia macrocarpa seeds, for example, have undergone multiple chromatographic steps, including column chromatography over silica gel, to yield fractions enriched in acetylenic derivatives. mpg.de The choice of solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane) is crucial for effective separation.
High-Performance Liquid Chromatography (HPLC) is indispensable for the high-resolution separation and purification of individual acetylenic fatty acids. HPLC offers superior resolving power compared to traditional column chromatography, enabling the isolation of pure compounds from complex mixtures. Reversed-phase HPLC is commonly employed, where the separation is based on the hydrophobicity of the compounds. charchem.org Silver ion HPLC is a specialized technique particularly effective for separating fatty acids based on the number, position, and geometry of their double and triple bonds. nih.gov An acetylenic bond influences elution behavior, typically causing a compound to elute just ahead of a cis-monoene. nih.gov This technique can be crucial for resolving isomers of acetylenic fatty acids.
Spectroscopic Approaches for Structural Elucidation of Isolated Acetylenic Fatty Acids
Once isolated, the precise chemical structure of acetylenic fatty acids is determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework and the positions of functional groups, including triple bonds. For acetylenic fatty acids, characteristic signals are observed. For instance, in the 13C NMR spectrum of docos-13-yn-21-enoic acid, signals at δ 80.2 and 80.1 ppm are assigned to the sp carbons of the triple bond (C-13 and C-14). scielo.br 1H NMR data helps confirm the presence of olefinic protons (for compounds with additional double bonds) and the methylene (B1212753) protons adjacent to the triple bond or carboxyl group. The chemical shifts and coupling patterns provide crucial information for assigning the position of the triple bond along the fatty acid chain.
| NMR Type | Carbon/Proton | Chemical Shift (δ, ppm) | Assignment (Example: Docos-13-yn-21-enoic acid) |
|---|---|---|---|
| 13C NMR | C-13, C-14 (sp carbons) | 80.2, 80.1 | Acetylenic carbons scielo.br |
| C-1 (carbonyl) | 177.2 | Carboxyl carbon scielo.br | |
| 1H NMR | H-2 (α-carbonyl) | 2.27 (t, J 7.0 Hz) | Methylene protons adjacent to carboxyl group scielo.br |
| H-12, H-15 (adjacent to alkyne) | 2.13 (t, J 6.0 Hz) | Methylene protons adjacent to triple bond scielo.br |
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is critical for determining the exact molecular formula of isolated acetylenic fatty acids and for analyzing their fragmentation patterns. ESI-HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the precise determination of elemental composition. For instance, the ESI-HRMS spectrum of docos-13-yn-21-enoic acid showed an [M - H]- ion at m/z 333.2791, which corresponds to the calculated molecular formula C22H38O2. scielo.br Fragmentation analysis (MS/MS) can yield diagnostic ions that help pinpoint the position of the triple bond and other unsaturations within the fatty acid chain. For example, a significant fragmentation peak at m/z 249.1856 [M – H – C6H12]- in the spectrum of docos-13-yn-21-enoic acid indicated a fragmentation at the C-16/C-17 bond, supporting the position of the triple bond at C-13 and the formation of a conjugated system. scielo.br
| Spectroscopic Method | Key Data (Example: Docos-13-yn-21-enoic acid) | Significance for this compound Elucidation |
|---|---|---|
| ESI-HRMS | [M - H]- at m/z 333.2791 (calcd. for C22H37O2: 333.2790) scielo.br | Confirms molecular formula (C22H38O2 for docos-13-yn-21-enoic acid). For this compound (C22H40O2), the [M-H]- would be m/z 335.3003. |
| ESI-HRMS Fragmentation | Intense peak at m/z 249.1856 [M – H – C6H12]-scielo.br | Indicates fragmentation patterns that reveal the position of the triple bond and other unsaturations. Specific fragments would be diagnostic for a C-21 triple bond. |
Infrared (IR) Spectroscopy for Characterization of Acetylenic Moieties
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic compounds by detecting the vibrational modes of their functional groups. Each molecule possesses a unique vibrational spectrum, serving as a "fingerprint" for identification. For this compound, IR spectroscopy is particularly valuable for confirming the presence and position of the triple bond (acetylenic moiety) and the carboxylic acid group.
Characteristic IR Bands for Acetylenic Moieties:
The presence of a carbon-carbon triple bond (C≡C) is indicated by specific absorption bands in the IR spectrum:
C≡C Stretching Vibration: A sharp, typically weak band appears around 2100 cm⁻¹ due to the stretching vibration of the carbon-carbon triple bond. The intensity of this band can be weak, especially if the triple bond is in a highly symmetrical environment, due to a low change in dipole moment during vibration.
≡C-H Stretching Vibration (Terminal Alkynes): this compound is a terminal alkyne, meaning the triple bond is at the end of the carbon chain (CH≡C-R). Terminal alkynes exhibit a strong, sharp absorption band at approximately 3300 cm⁻¹. This band corresponds to the stretching vibration of the C-H bond directly attached to the sp-hybridized carbon of the triple bond. Internal alkynes, where the triple bond is within the carbon chain and not bonded to a hydrogen, lack this characteristic ≡C-H stretching band.
Other Relevant IR Bands for this compound (as a Carboxylic Acid):
As a fatty acid, this compound also displays characteristic IR absorptions for its carboxylic acid functional group and the long aliphatic chain:
O-H Stretching Vibration (Carboxylic Acid): Carboxylic acids show a very strong and broad absorption band spanning a wide range, typically between 2800 and 3500 cm⁻¹, corresponding to the O-H stretch of the carboxyl group. This broadness is indicative of hydrogen bonding, which is prevalent in carboxylic acid dimers.
C=O Stretching Vibration (Carboxylic Acid): The carbonyl (C=O) group of the carboxylic acid typically appears as a strong, "stake-shaped" band around 1710 cm⁻¹. This is a prominent feature in the IR spectrum of fatty acids.
C-H Stretching Vibrations (Alkyl Chain): The long aliphatic chain of this compound will exhibit characteristic C-H stretching vibrations. Asymmetric and symmetric stretching modes of methylene (-CH₂) and methyl (-CH₃) groups typically appear in the region of 2850-2960 cm⁻¹. Methylene bending vibrations are usually found at 1460–1470 cm⁻¹.
By analyzing these specific IR absorption bands, the presence of the terminal acetylenic moiety, the carboxylic acid group, and the long hydrocarbon chain in this compound can be definitively characterized.
Biotechnological Production and Metabolic Engineering of Acetylenic Fatty Acids
Microbial Biosynthesis of Long-Chain Fatty Acids
The general microbial biosynthesis of long-chain fatty acids typically involves complex enzymatic pathways, primarily the fatty acid synthase (FAS) system, which iteratively extends a growing acyl chain. In prokaryotes and plants, Type II fatty acid synthase (FAS II) systems, comprising distinct soluble enzymes, carry out these reactions cdutcm.edu.cn. In contrast, animal cells and yeasts commonly employ Type I fatty acid synthase (FAS I), a multienzyme complex, for de novo fatty acid synthesis cdutcm.edu.cn.
While extensive research exists on the microbial biosynthesis of various long-chain fatty acids, including polyunsaturated fatty acids like docosahexaenoic acid (DHA) by microorganisms such as Aurantiochytrium limacinum atamanchemicals.comgoogle.com and docosapentaenoic acid (DPA) in Yarrowia lipolytica sigmaaldrich.com, specific studies detailing the de novo microbial biosynthesis pathway or microorganisms capable of naturally producing Docos-21-ynoic Acid were not identified in the surveyed literature. The presence of a terminal triple bond (acetylenic group) in this compound suggests a unique biosynthetic route that would differentiate it from common saturated or unsaturated fatty acids. Existing literature describing the synthesis of this compound primarily focuses on chemical methods, such as the oxidation of docos-21-ynol using Jones reagent, following an "acetylenic zipper" reaction to isomerize an internal triple bond to a terminal alkyne arxiv.org.
Metabolic Engineering Strategies for Enhanced Specific Fatty Acid Production
Metabolic engineering involves the application of recombinant DNA technology to modify the metabolic processes of microorganisms to enhance the production of desired compounds charchem.org. This often includes strategies such as pathway discovery, pathway assembly in a heterologous host, and pathway optimization to increase titers and yields. Common approaches involve the overexpression of key enzymes, knockout of competing by-product pathways, and optimization of precursor supply sigmaaldrich.com.
For this compound, there is a notable absence of published metabolic engineering strategies aimed at its enhanced microbial production. Research in this area has predominantly concentrated on other fatty acids, such as the optimization of very long-chain polyunsaturated fatty acids like docosatrienoic acid in Brassica carinata or the improvement of docosapentaenoic acid production in Yarrowia lipolytica through engineering citrate (B86180) metabolism and malonyl-CoA synthesis sigmaaldrich.com. The lack of identified natural microbial producers or established biosynthetic pathways for this compound in microorganisms currently limits the application of these engineering strategies for its biotechnological synthesis.
Fermentation Process Optimization for Industrial Scale-Up
Fermentation process optimization is crucial for achieving economically viable industrial-scale production of biotechnologically derived compounds. This involves fine-tuning various culture conditions, including nutrient composition (e.g., carbon-to-nitrogen ratio), temperature, pH, and aeration, as well as developing efficient fed-batch or continuous cultivation strategies atamanchemicals.comgoogle.comcharchem.org.
Despite the general importance of fermentation optimization in microbial fatty acid production, specific data or detailed research findings on the fermentation process optimization for this compound are not available in the current scientific literature. Studies on fermentation optimization for other long-chain fatty acids, such as docosahexaenoic acid (DHA) production by Aurantiochytrium limacinum SR21, have demonstrated the significance of inoculum production and specific carbon-to-nitrogen ratios for achieving high yields atamanchemicals.comgoogle.com. Similarly, optimization of fermentation conditions has been shown to significantly improve the yield of docosapentaenoic acid in Yarrowia lipolytica sigmaaldrich.com. However, without identified microbial producers or established biosynthetic routes, the specific parameters for optimizing the fermentation of this compound remain unexplored in biotechnological contexts.
Biological Activities and Mechanisms of Action of Acetylenic Fatty Acids
Investigation of Antiprotozoal Activities (e.g., Antileishmanial Potential of Docos-13-yn-21-enoic Acid)
Table 1: Antileishmanial Activity of Docos-13-yn-21-enoic Acid (Compound 1)
| Compound | IC50 against L. (L.) infantum Amastigotes (µM) |
| Docos-13-yn-21-enoic Acid | 48.5 scielo.brresearchgate.net |
| Miltefosine (Positive Control) | 17.8 scielo.brresearchgate.net |
No specific data regarding the effects of Docos-21-ynoic Acid on parasite plasma membrane permeability have been reported. However, studies on other acetylenic derivatives isolated from P. macrocarpa have indicated their ability to induce alterations in the plasma membrane permeability of parasites. researchgate.netresearchgate.net
Information on the modulation of mitochondrial membrane potential in parasitic organisms by this compound is not documented. Nevertheless, related acetylenic compounds have been observed to affect the electric potential of the mitochondrial membrane in parasites. researchgate.netresearchgate.net
There is no specific research detailing the impact of this compound on reactive oxygen species (ROS) levels in target cells. Other related acetylenic derivatives have been shown to influence the production of ROS in parasites. researchgate.netresearchgate.net
Exploration of Other Potential Biological Functions (e.g., Enzyme Inhibition)
Specific studies on other potential biological functions, such as enzyme inhibition, directly attributed to this compound are not widely available. However, the broader class of acetylenic fatty acids, particularly synthetic 2-alkynoic fatty acids like 2-docosynoic acid (a C22 fatty acid with a triple bond at the C-2 position), have been investigated for their ability to inhibit enzymes. For instance, 2-octadecynoic acid (2-ODA), a shorter chain 2-alkynoic acid, has been shown to inhibit InhA, an enoyl-ACP reductase from Mycobacterium tuberculosis. nih.gov This suggests that the presence of an alkyne group can confer enzyme inhibitory properties within this class of compounds.
Cellular and Molecular Mechanisms Underlying Biological Responses
Due to the limited specific research on this compound, detailed cellular and molecular mechanisms underlying its biological responses are not established. For other acetylenic fatty acids, such as docos-13-yn-21-enoic acid, their antiprotozoal activity has been linked to effects on parasite cellular integrity, including plasma membrane and mitochondrial membrane alterations, as well as influencing ROS levels. researchgate.netresearchgate.net The precise mechanisms often depend on the specific structure and position of the triple bond(s) within the fatty acid chain.
Metabolic Pathways and Biosynthesis of Docos 21 Ynoic Acid Analogues
De Novo Biosynthesis Routes for Acetylenic Fatty Acids in Organisms
The fundamental building blocks for fatty acid biosynthesis are acetyl-CoA and malonyl-CoA lipidmaps.orgmitoproteome.orgbldpharm.comnih.gov. These precursors undergo successive two-carbon unit additions, catalyzed by fatty acyl synthase (FAS) complexes lipidmaps.orgmitoproteome.orgnih.gov. In most eukaryotes, this de novo synthesis occurs in the cytosol, while in green plants, it takes place in the stroma of plastids, yielding primary products such as palmitic acid (16:0) and stearic acid (18:0) lipidmaps.orgmitoproteome.orgbldpharm.comnih.govbidd.group.
Following their initial synthesis, these fatty acids can be further modified. The endoplasmic reticulum (ER) serves as a crucial site for the production of unusual fatty acids, including acetylenic acids lipidmaps.orgmitoproteome.org. Research indicates that acetylenic bonds are typically introduced into pre-formed long-chain fatty acids rather than being incorporated during the de novo formation of the carbon chain nist.gov.
Elongation and Desaturation Processes in Very Long-Chain Fatty Acid Metabolism
Very long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 carbons or more scitoys.com. Their synthesis primarily occurs in the endoplasmic reticulum through a series of elongation and desaturation steps, building upon endogenous fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) scitoys.com.
The elongation process involves a membrane-bound, multi-enzyme complex known as the elongase system nih.govscitoys.com. Each cycle of elongation adds a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of the growing acyl chain mitoproteome.orgnih.govscitoys.com. This multi-step process consists of four sequential reactions:
Condensation: Catalyzed by elongases (ELOVL proteins), this step condenses malonyl-CoA with an acyl-CoA to form a β-ketoacyl-CoA intermediate scitoys.com. This is often considered the rate-limiting step.
Reduction: The β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by β-ketoacyl-CoA reductase scitoys.com.
Dehydration: β-hydroxyacyl-CoA dehydratase removes water to yield trans-2,3-enoyl-CoA scitoys.com.
Reduction: Trans-2,3-enoyl-CoA reductase completes the cycle, producing the elongated saturated acyl-CoA scitoys.com.
Desaturation, the process of introducing double bonds into fatty acid chains, is catalyzed by fatty acid desaturases (FADS) scitoys.com. These enzymes often alternate with elongation steps to produce complex polyunsaturated and very long-chain fatty acids. In plants, this interplay between elongation and desaturation can lead to the formation of unusual fatty acids, including polyacetylenes nih.gov.
Enzymology of Acetylenic Bond Formation in Biological Systems (Conceptual)
The formation of acetylenic bonds in biological systems is mediated by a unique class of enzymes often referred to as "acetylenases" uni.lumpg.deh-its.orgnih.govnih.gov. These enzymes are specialized fatty acid desaturases that catalyze the conversion of a carbon-carbon double bond into a triple bond uni.lunih.govnih.gov.
Key characteristics of these enzymes include their nature as membrane-bound, non-heme diiron proteins mpg.deh-its.orgnih.gov. They often exhibit significant sequence similarity to the FAD2-type Δ12 desaturases, which typically introduce double bonds mpg.deh-its.org. For example, the Δ12 acetylenase from Crepis alpina is a variant FAD2 desaturase that catalyzes the insertion of a triple bond at the Δ12 position of linoleic acid to form crepenynic acid uni.lumpg.denih.gov. Some acetylenases can even be bifunctional, possessing both desaturase and acetylenase activities mpg.deh-its.org.
Conceptually, the mechanism for acetylenic bond formation is believed to involve two successive hydrogen abstractions from an existing double bond, leading to the formation of a triple bond mitoproteome.orgmpg.denih.govuni-goettingen.de. This oxidative process requires molecular oxygen and electron donors, such as NADH or NADPH, with electrons being transferred via components like cytochrome b5 reductase and cytochrome b5 mitoproteome.orguni.lu. Despite advancements in identifying and characterizing these enzymes, the precise molecular mechanism of triple bond formation by acetylenases remains an area of ongoing research, partly due to the challenges in obtaining crystal structures for membrane-bound desaturases nih.govuni-goettingen.de.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Docos 21 Ynoic Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the profiling and identification of fatty acids. Its application typically involves the derivatization of fatty acids into more volatile forms, most commonly fatty acid methyl esters (FAMEs), to enable efficient separation in the gas phase. The derivatization process converts the carboxylic acid group into an ester, which improves volatility and reduces tailing during chromatographic separation atamanchemicals.com.
In GC-MS, FAMEs are separated based on their boiling points and interactions with the stationary phase within the GC column. Following separation, the compounds enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide characteristic fragmentation patterns that serve as fingerprints for identification. The molecular ion and specific fragment ions allow for the determination of the fatty acid's chain length and the number and positions of double or triple bonds atamanchemicals.com.
For alkyne-containing fatty acids like docos-21-ynoic acid, GC-MS can provide valuable information. The triple bond introduces unique fragmentation pathways compared to saturated or unsaturated fatty acids with double bonds. While standard FAME derivatization is effective, the presence of the alkyne group may necessitate careful optimization of GC conditions to ensure stability and optimal separation. Retention times, in conjunction with mass spectral libraries, can aid in the tentative identification of this compound within complex lipid mixtures. Further confirmation often requires comparison with authentic standards or complementary techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis of Oxidized Fatty Acids
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile analytical technique, particularly well-suited for the quantitative analysis of fatty acids, especially those that are less volatile, thermally labile, or possess polar modifications, such as oxidized fatty acids. Unlike GC-MS, LC-MS does not typically require derivatization for many fatty acid species, allowing for direct analysis of the native compounds or their oxidized forms epa.gov.
LC-MS separates compounds based on their interactions with the stationary and mobile phases in the liquid chromatograph, followed by detection via a mass spectrometer. This technique is advantageous for analyzing complex lipidomes, where various fatty acid species, including their oxidized metabolites, co-exist. For oxidized fatty acids, LC-MS offers superior sensitivity and selectivity, enabling the detection and quantification of even low-abundance species. The ionization source (e.g., electrospray ionization, ESI) and mass analyzer (e.g., quadrupole, ion trap, time-of-flight) can be tailored to the specific analytical needs, providing high resolution and accurate mass measurements for precise identification and quantification epa.gov.
This compound, being a long-chain fatty acid, can be analyzed by LC-MS. If this compound undergoes enzymatic or non-enzymatic oxidation, LC-MS becomes indispensable for profiling and quantifying these oxidized products. The triple bond could potentially be a site for oxidative modifications, leading to the formation of hydroxylated, epoxidized, or other oxygenated derivatives. LC-MS can effectively separate these more polar oxidized forms from the parent compound and other non-oxidized fatty acids, facilitating their quantitative assessment through techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) with appropriate internal standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization
For this compound, NMR spectroscopy is critical for confirming its exact structure. The presence of the triple bond (alkyne) at the C-21 position would yield characteristic chemical shifts in both ¹H and ¹³C NMR spectra. In ¹H NMR, protons adjacent to the alkyne group might show distinct signals, while the acetylenic carbons themselves would appear in a specific region of the ¹³C NMR spectrum (typically between 65-90 ppm), clearly distinguishing them from sp² carbons of double bonds or sp³ carbons of saturated chains sigmaaldrich.com.
The detailed structural information provided by NMR is particularly important for distinguishing this compound from its positional isomers (e.g., docos-13-ynoic acid) or other unsaturated fatty acids. 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between protons and carbons, allowing for unambiguous assignment of all atoms and confirmation of the connectivity, including the precise location of the triple bond along the 22-carbon chain chemicalbook.com.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Profiling
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for profiling complex mixtures of fatty acids. HPLC offers excellent separation capabilities for non-volatile and thermally labile compounds, making it complementary to GC-MS, especially for fatty acids that are difficult to derivatize or are prone to degradation at high temperatures nist.goviarc.fr.
For purity assessment, HPLC quantifies the main component and identifies and quantifies any impurities present in a sample. Various HPLC modes, such as reversed-phase HPLC (RP-HPLC), are commonly employed for fatty acid analysis, separating compounds based on their hydrophobicity. Detectors like UV-Vis (if the compound has a chromophore), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detectors are used to monitor the separated components nist.gov.
In the context of this compound, HPLC can be used to:
Assess Purity: By running a sample and observing the chromatogram, the area under the peak corresponding to this compound relative to other peaks indicates its purity.
Profiling: HPLC can separate this compound from other fatty acids in a mixture, including saturated, monounsaturated, and polyunsaturated fatty acids, as well as its own positional isomers if the chromatographic conditions are optimized. The unique polarity and interactions conferred by the alkyne group can be exploited for selective separation.
Preparative Scale: HPLC can also be scaled up for preparative purposes to isolate pure this compound from crude extracts for further research or application iarc.fr.
Applications of Infrared Spectroscopy in Monitoring Enzymatic Activity (Conceptual)
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a characteristic frequency, leading to unique absorption bands in the IR spectrum. While not typically used for direct quantitative analysis of complex mixtures like GC-MS or LC-MS, IR spectroscopy holds significant conceptual potential for monitoring enzymatic activity by observing changes in specific functional groups during a reaction hmdb.ca.
For this compound, the alkyne (C≡C) triple bond is a key functional group that exhibits a characteristic absorption band in the IR spectrum, typically around 2100-2260 cm⁻¹. This band is often sharp and distinct, making it a good marker for the presence of the alkyne group.
Conceptual Application in Monitoring Enzymatic Activity: If an enzyme acts upon the triple bond of this compound, or a reaction involving the triple bond occurs, IR spectroscopy could potentially monitor these changes in real-time or by analyzing samples taken at different time points. For example:
Hydration/Reduction: If an enzyme hydrates the triple bond to a hydroxyl group or reduces it to a double bond, the characteristic alkyne stretching band would decrease in intensity or disappear, while new bands corresponding to hydroxyl (O-H stretch, ~3200-3600 cm⁻¹) or new alkene (C=C stretch, ~1600-1680 cm⁻¹) vibrations might appear.
Oxidation: If the triple bond undergoes oxidative cleavage or modification, the alkyne band would diminish, and new carbonyl (C=O stretch, ~1700-1750 cm⁻¹) or other oxygenated functional group bands would emerge.
Bond Formation: If the alkyne participates in a reaction leading to the formation of a new bond at that site, the disappearance of the alkyne band would indicate the consumption of the reactant.
While direct in situ monitoring of enzymatic reactions with this compound using IR might be challenging due to sample complexity and water interference (if aqueous solutions are used), attenuated total reflection (ATR-IR) or specialized cell designs could facilitate such studies. The conceptual utility lies in its ability to directly observe the transformation of specific functional groups, providing insights into reaction mechanisms and kinetics at a molecular level hmdb.ca.
Computational and Theoretical Studies on Docos 21 Ynoic Acid and Acetylenic Fatty Acids
Molecular Docking and Dynamics Simulations of Enzyme-Fatty Acid Interactions
Molecular docking and dynamics simulations are indispensable computational techniques used to investigate the intricate interactions between small molecule ligands, such as fatty acids, and biological macromolecules, including enzymes. These methods are pivotal for predicting binding modes, assessing binding affinities, and understanding the dynamic behavior of these complexes, which is crucial for drug design and understanding metabolic pathways. mpg.de
Acetylenic fatty acids have been a subject of interest in such studies due to their diverse biological activities. For instance, hexadecynoic acids (C16 acetylenic fatty acids) have been extensively studied for their antimalarial properties and their ability to inhibit Plasmodium falciparum Fatty Acid Synthase-II (PfFAS-II) elongation enzymes, specifically PfFabZ and PfFabI. Molecular docking simulations have successfully predicted the binding modes of these acetylenic acids, revealing favorable interactions with the target proteins. Notably, 2-hexadecynoic acid demonstrated the strongest binding affinity among the tested isomers. bidd.group
In another instance, molecular docking of acetylenic and olefinic fatty acid methyl esters into the active site of the cyclooxygenase-2 (COX-2) enzyme highlighted their high binding affinities. These studies showed that the carboxylate moiety of these compounds positions itself near key residues like Arg120 and Tyr355, forming a salt bridge with Arg120, a binding mechanism similar to that of the natural substrate arachidonic acid. iarc.fr Furthermore, significant hydrophobic contacts were observed, contributing to the stability of the enzyme-ligand complex. iarc.fr
The interaction of acetylenic compounds with enzymes involved in fatty acid synthesis has also been investigated. Thiolactomycin (B1682310) (TLM) analogs, which feature acetylene-based side chains, have been computationally studied for their inhibitory effects on Mycobacterium tuberculosis mtFabH fatty acid condensing enzyme. Docking analyses indicated that the acetylene-based side chain fits into a narrow hydrophobic channel within the enzyme's active site, forming crucial hydrogen bonds with residues such as Asn274 and His244.
Molecular dynamics (MD) simulations provide a dynamic perspective on these interactions. For acyl carrier protein (ACP), a vital cofactor in fatty acid biosynthesis that shuttles acyl intermediates to various enzyme partners, MD simulations have characterized acyl chain-ACP interactions. These simulations elucidated how acyl chains bind within the hydrophobic pocket of ACP and how the protein adapts its conformation to accommodate different chain lengths. The studies also suggested that specific regions of ACP, such as the loop between helices II and III and the prosthetic linker, are important for substrate recognition by fatty acid synthase enzymes.
Ligand-Protein Binding Mode Prediction
The prediction of ligand-protein binding modes is a primary outcome of molecular docking studies. These predictions offer atomic-level details of how a ligand, like Docos-21-ynoic acid or other acetylenic fatty acids, interacts with the active site of an enzyme. The accuracy of these predictions is crucial for understanding specificity and designing targeted inhibitors.
For acetylenic fatty acids, specific amino acid residues involved in hydrogen bonding and hydrophobic interactions within enzyme active sites have been identified. For example, in the case of COX-2, the carboxylate group of acetylenic fatty acid methyl esters forms a salt bridge with Arg120 and interacts with Tyr355. iarc.fr Similarly, for mtFabH, the acetylene-based side chain of certain inhibitors forms hydrogen bonds with Asn274 and His244.
Fatty Acid Binding Proteins (FABPs), a family of cytosolic proteins that bind hydrophobic ligands, demonstrate how ligand specificity is governed by the amino acid side chains lining the binding cavity. Polar residues, particularly arginine or glutamine, are critical for hydrogen bonding and electrostatic interactions with the polar head group of fatty acids. Studies on brain fatty acid binding protein (FABP7) have shown that fatty acids can adopt multiple binding conformations, often involving hydrogen bonds with residues like R126 and Y128. Molecular dynamics simulations further reveal a redundancy in available ligand binding conformations, which can contribute to mutant-resistant binding.
Conformational Analysis of Acetylenic Fatty Acids
Computational calculations have been employed to investigate the conformations of various fatty acid derivatives. For instance, studies on natural fatty acid-based liquid crystals have shown that the type and stability of their mesophases are influenced by the length and conformation of their terminal alkenyl fatty acid chains. DFT calculations on short-chain fatty acid methyl esters revealed that while an "all-trans" structure is often the lowest energy conformer, other conformers with different backbone torsions exist at comparable energy levels.
Molecular dynamics simulations have also been used to characterize the structural properties of fatty acid binding proteins in their intermediate states. These simulations have observed "open" intermediate states where a partially unfolded α2 helix creates a larger portal, thereby facilitating ligand binding. While direct conformational analysis of this compound specifically in isolated form is not explicitly detailed in the provided search results, the methodologies applied to other acetylenic and unsaturated fatty acids are directly applicable. The unique linearity imposed by the triple bond in this compound would be a critical factor influencing its conformational landscape and interactions within biological and chemical environments.
Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation in Synthesis
Quantum Mechanical (QM) calculations are powerful tools for dissecting chemical reactions at an atomic and electronic level, providing insights into reaction mechanisms, transition states, and energy profiles. This capability makes them invaluable for elucidating reaction pathways in synthetic chemistry, guiding the development of new methodologies, and predicting novel reactions.
In the context of acetylenic compounds, QM calculations have been utilized to understand complex transformations. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been employed to explore the mechanisms of reactions involving alkynes, such as hydroamination/cyclization reactions. These studies can pinpoint the rate-limiting steps and provide energetic details of the reaction pathways.
A notable application in the synthesis of acetylenic fatty acids is the "alkyne zipper reaction," which involves the isomerization of internal alkynes to terminal alkynes. This reaction is a key step in the synthesis of various polyacetylenic acids. QM calculations could be instrumental in elucidating the detailed mechanism of such transformations, which often involve the abstraction of a proton adjacent to the triple bond, leading to carbanionic intermediates that tautomerize between acetylenic and allenic forms. The ability of QM calculations to accurately estimate transition state energies and explore reaction networks enables the rational design of synthetic routes for complex acetylenic fatty acids like this compound.
Structure-Activity Relationship (SAR) Modeling for Biological Efficacy Prediction
Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationships (QSAR), is a computational approach that correlates the chemical structure of compounds with their biological activities. This modeling is essential for predicting the efficacy of novel compounds and for guiding the design of molecules with desired biological profiles.
Acetylenic fatty acids are known for their diverse biological activities, including antibacterial, antimicrobial, antifungal, and antitumor properties. SAR studies on these compounds aim to understand how variations in their structure, such as the position of the triple bond, influence their biological effects. For instance, research on hexadecynoic acids has demonstrated that the position of the triple bond significantly impacts their antibacterial activity, with the C-2 position in C16-acetylenic fatty acids being crucial for efficacy.
Computational studies, such as those using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) in conjunction with molecular docking, have been applied to thiolactomycin analogs to establish SARs for their inhibitory activity against enzymes like mtFabH. These models help identify key structural features and their spatial requirements for optimal biological activity. For this compound, SAR modeling would involve analyzing how its long chain and terminal triple bond contribute to or modify its biological efficacy in various systems, potentially revealing specific interactions or conformational preferences that dictate its activity.
Predictive Tools for Material Design and Solvent Selection in Chemical Processes
Predictive computational tools are increasingly vital in chemical processes, particularly for optimizing solvent selection and guiding material design. While the direct application of this compound in material design is not explicitly detailed in the search results, computational methods for solvent selection are highly relevant for its extraction, purification, and use in chemical reactions.
Computational methods such as Hansen Solubility Parameters (HSP) and COSMO-RS (Conductor-like Screening Model for Real Solvents) are employed to predict the solvation power of various solvents for different compounds, including lipids and fatty acids. These tools are particularly valuable in the pursuit of green chemistry, enabling the identification of environmentally friendly and efficient alternative solvents to traditional petroleum-based ones like hexane (B92381).
The choice of solvent and extraction method can significantly influence both the yield and the quality of extracted fatty acids. Computational tools can guide this selection by predicting the solubility and interaction profiles between the fatty acid and potential solvents. For this compound, these predictive tools would facilitate the selection of optimal solvents for its isolation from natural sources or its purification after synthesis, contributing to more sustainable and efficient chemical processes.
Compound Names and PubChem CIDs
Future Research Perspectives and Applications of Docos 21 Ynoic Acid
Emerging Biotechnological Applications and Green Chemistry Innovations
The unique structure of Docos-21-ynoic acid, featuring a terminal alkyne group, positions it as a valuable candidate for innovative biotechnological and green chemistry applications. The terminal triple bond offers a reactive site for various chemical modifications, making it a versatile building block for the synthesis of novel materials and compounds.
In the realm of biotechnology , future research could focus on leveraging this compound as a precursor for the biosynthesis of high-value products. Genetically engineered microorganisms could potentially be designed to produce this compound or its derivatives, offering a sustainable and controlled production platform. These bioactive compounds could find applications in the development of pharmaceuticals, nutraceuticals, or specialty chemicals. Bioactive compounds are central to the development of high-value products in the chemical industry and have been identified from diverse sources for their therapeutic and nutritional benefits. ub.edu
From a green chemistry perspective, the use of fatty acids like this compound, derived from renewable resources, aligns with the principles of sustainable chemistry. Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. The focus is on utilizing renewable feedstocks, improving energy efficiency, and designing safer chemicals to reduce the environmental footprint of the chemical industry. Innovations in green chemistry often involve the use of biocatalysts and environmentally benign solvents, approaches that could be applied to the modification and utilization of Docos-2-ynoic acid.
Future research could explore the following:
Bio-based Polymers: The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to create novel biodegradable polymers.
Surfactants and Emulsifiers: Modification of the carboxylic acid head group and the alkyne tail could lead to the development of new surfactants with unique properties, potentially derived from renewable sources.
Lubricants and Biolubricants: The long hydrocarbon chain of this compound suggests its potential as a base for high-performance lubricants, with the alkyne group allowing for further functionalization to enhance their properties.
Development of Novel Synthetic Methodologies for Specific Isomers
The precise synthesis of specific isomers of long-chain fatty acids is crucial for understanding their structure-activity relationships. While specific synthetic routes for this compound are not extensively documented, established methods for the synthesis of acetylenic fatty acids can be adapted. Future research in this area will likely focus on developing stereospecific and efficient synthetic pathways.
Key areas for methodological development include:
Stereoselective Synthesis: Developing methods to control the stereochemistry at any chiral centers that might be introduced into the docosanoic acid chain.
Green Synthetic Routes: Employing catalytic methods that reduce waste and avoid the use of toxic reagents and solvents. This could involve the use of solid-supported catalysts or enzymatic reactions.
Modular Approaches: Designing synthetic strategies that allow for the easy diversification of the this compound structure to create a library of related compounds for biological screening.
A general approach to the synthesis could involve the coupling of a long-chain alkyl halide with a protected acetylenic fragment, followed by deprotection and functional group manipulation. For instance, the synthesis of a related compound, (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, was achieved using acetylenic compounds as key building blocks. nih.gov This highlights the feasibility of constructing such molecules through strategic synthetic design.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Description | Potential Advantages |
| Cross-Coupling Reactions | Coupling of a C20 precursor with a C2 acetylenic unit using methods like Sonogashira coupling. | High efficiency and functional group tolerance. |
| Alkylation of Terminal Alkynes | Deprotonation of a terminal alkyne followed by reaction with a long-chain electrophile. | Straightforward for introducing the alkyne at the terminus. |
| Wittig-type Reactions | Formation of a double bond which is then converted to a triple bond. | Versatile for creating various unsaturated fatty acids. |
Untapped Biological Roles and Potential as Research Probes
The biological functions of this compound are largely unexplored. However, the discovery of related acetylenic fatty acids from natural sources, such as marine sponges, suggests that it may possess interesting biological activities. For example, a structurally related compound, (2S,5S,6Z)-2,5-Epoxydocosan-6-en-21-ynoic acid, was isolated from the marine sponge Haliclona fascigera and showed antimicrobial activity against several marine bacterial strains and antiplasmodial activity against Plasmodium falciparum. researchgate.netresearchgate.net
This finding opens the door to investigating this compound and its derivatives for similar properties. Future research should focus on:
Antimicrobial and Anticancer Screening: Evaluating the activity of this compound against a broad range of pathogens and cancer cell lines.
Metabolic Studies: Investigating how this compound is metabolized by cells and whether it can be incorporated into cellular lipids.
Enzyme Inhibition: Assessing its potential to inhibit enzymes involved in fatty acid metabolism or other key cellular processes.
The terminal alkyne group also makes this compound an excellent candidate for use as a research probe . Through "click chemistry," a fluorescent dye or an affinity tag can be attached to the alkyne. This would allow researchers to:
Visualize Lipid Trafficking: Track the movement and localization of the fatty acid within living cells.
Identify Protein Interactions: Identify proteins that bind to or are modified by this fatty acid, a technique known as chemical proteomics.
Table 2: Potential Biological Activities and Research Applications
| Area of Investigation | Potential Application/Role | Rationale |
| Pharmacology | Antimicrobial, antifungal, antiplasmodial, anticancer agent. | Based on the activity of structurally related natural products. researchgate.netresearchgate.net |
| Cell Biology | Probe for studying lipid metabolism and trafficking. | The terminal alkyne allows for covalent labeling with reporter molecules. |
| Biochemistry | Tool for identifying fatty acid binding proteins and enzymes. | The alkyne can be used for affinity purification of interacting proteins. |
Q & A
Q. What are the standard protocols for synthesizing Docos-21-ynoic Acid in laboratory settings?
To synthesize this compound, researchers typically employ catalytic alkyne carboxylation or selective oxidation of terminal alkynes. Key steps include controlling reaction conditions (temperature, solvent polarity, and catalyst loading) to optimize yield and purity. Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential to confirm structural integrity. For reproducibility, detailed experimental protocols must include reagent ratios, reaction times, and purification methods (e.g., column chromatography) .
Q. How can researchers characterize the physicochemical properties of this compound?
Standard methods include:
- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
- Solubility : Phase diagrams in polar/non-polar solvents.
- Spectroscopic analysis : FTIR for functional group identification, NMR for carbon chain conformation. Data should be cross-validated using at least two independent techniques to minimize instrumental error .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Begin with cell viability assays (e.g., MTT or resazurin reduction) against target cell lines (e.g., cancer or microbial models). Dose-response curves (0.1–100 µM) help determine IC values. Include positive/negative controls and triplicate measurements to assess intra-experimental variability. Data interpretation should account for solvent effects (e.g., DMSO cytotoxicity) .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological data for this compound?
Conflicting results (e.g., variable IC values across studies) may arise from differences in cell lines, assay conditions, or compound purity. Conduct a meta-analysis of existing data using statistical tools (e.g., ANOVA or regression modeling) to identify confounding variables. Validate findings through independent replication under standardized protocols .
Q. What experimental designs are optimal for studying this compound’s in vivo pharmacokinetics?
Use radiolabeled -Docos-21-ynoic Acid in rodent models to track absorption, distribution, metabolism, and excretion (ADME). Employ LC-MS/MS for quantitative plasma/tissue analysis. Include staggered dosing cohorts and control for interspecies metabolic differences. Ethical approval and sample size justification are critical .
Q. How can researchers optimize the synthetic pathway of this compound for scalability?
Evaluate green chemistry approaches, such as solvent-free reactions or biocatalysis, to improve atom economy. Use design of experiments (DoE) to test variables (e.g., catalyst type, pressure). Process analytical technology (PAT) tools, like in-line FTIR, enable real-time monitoring of reaction intermediates .
Q. What strategies resolve discrepancies between computational predictions and experimental results for this compound’s receptor binding?
Reassess molecular docking models by incorporating dynamic simulations (e.g., molecular dynamics) to account for protein flexibility. Validate in silico findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities empirically .
Q. How should synergistic effects of this compound in combination therapies be analyzed?
Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Test multiple molar ratios (e.g., 1:1 to 1:10) and use synergy heatmaps to visualize dose-dependent interactions. Include mechanistic studies (e.g., Western blotting for pathway analysis) to elucidate molecular targets .
Methodological Considerations
- Data Validation : Triangulate results using orthogonal techniques (e.g., HPLC and GC-MS for purity checks) .
- Literature Review : Systematically search PubMed, Web of Science, and SciFinder with Boolean terms (e.g., "this compound AND pharmacokinetics") to avoid selection bias .
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and ensure compound sourcing transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
